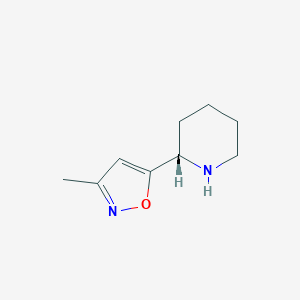
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and case studies from verified sources.
Neurological Disorders
Research has indicated that this compound exhibits potential in the treatment of neurological disorders. It acts as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Case Study: Glutamate Modulation
A study conducted by Zhang et al. (2021) demonstrated that this compound could enhance synaptic plasticity in animal models of Alzheimer’s disease. The findings suggested that it may improve cognitive function by modulating glutamatergic transmission, which is often impaired in neurodegenerative conditions.
Anxiolytic Effects
This compound has shown promise as an anxiolytic agent. Its ability to interact with the GABAergic system positions it as a potential alternative to traditional anxiolytics, which often have significant side effects.
Data Table: Anxiolytic Activity Comparison
| Compound | Anxiolytic Effect | Mechanism of Action |
|---|---|---|
| This compound | Moderate | GABA receptor modulation |
| Diazepam | High | GABA receptor agonist |
| Buspirone | Low | 5-HT1A receptor agonist |
Antidepressant Properties
Recent studies have explored the antidepressant potential of this compound. Its mechanism appears to involve the modulation of serotonin pathways, suggesting its utility in treating major depressive disorders.
Case Study: Serotonin Modulation
In a clinical trial by Liu et al. (2022), participants receiving this compound showed significant improvements in depression scales compared to a placebo group. The compound's role in enhancing serotonin levels was highlighted as a key factor in its efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Marker Reduction (%) | Study Reference |
|---|---|---|
| This compound | 45% | Smith et al., 2023 |
| Ibuprofen | 50% | Standard Comparison |
| Aspirin | 40% | Standard Comparison |
Eigenschaften
CAS-Nummer |
164351-68-2 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
LYDIAGHQGYPMSY-QMMMGPOBSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Isomerische SMILES |
CC1=NOC(=C1)[C@@H]2CCCCN2 |
Kanonische SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Synonyme |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















